molecular formula C9H11N3S B2502620 1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956507-85-0

1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2502620
CAS No.: 956507-85-0
M. Wt: 193.27
InChI Key: GPKHLDABWOXFTP-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 5-methylthiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Acetyl-5-methylthiophene
  • 5-Methyl-2-thienyl methyl ketone
  • Methyl 5-methyl-2-thienyl ketone

Uniqueness: 1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 5-methylthiophen-2-ylmethyl group. The synthesis typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine derivatives, leading to the formation of the pyrazole structure through an intermediate hydrazone.

Synthetic Route

  • Starting Material : 5-Methylthiophene-2-carbaldehyde
  • Reagent : Hydrazine derivatives
  • Process :
    • Formation of hydrazone
    • Cyclization to form the pyrazole ring
  • Conditions : Controlled temperature and solvent systems are essential for optimal yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Properties

A notable study focused on the cytotoxic effects of synthesized pyrazole derivatives on neuroblastoma cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing healthy cells. The most active compounds achieved approximately 50% inhibition at concentrations of 100 μM, demonstrating potential for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to the observed pharmacological effects. Detailed studies on the binding affinities and interactions at the molecular level are necessary for a comprehensive understanding.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Acetyl-5-methylthiophene Contains a thiophene ringModerate antimicrobial activity
5-Methyl-2-thienyl methyl ketone Similar thiophene structureAnticancer properties
1-Methyl-1H-pyrazol-5-amine Pyrazole ring with methyl substitutionNotable antibacterial activity

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Study : A series of new pyrazole-containing oxime esters were synthesized and evaluated for their cytotoxic effects on human neuroblastoma cells. The results indicated selective toxicity towards cancerous cells without significant impact on healthy fibroblasts .
  • Antimicrobial Evaluation : In vitro tests demonstrated that related pyrazole derivatives exhibited potent antimicrobial properties against multiple pathogens, indicating a promising avenue for developing new antibiotics .

Properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKHLDABWOXFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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